Nifurizone is synthesized from nitrofuran derivatives, which are characterized by the presence of a nitro group attached to a furan ring. The compound is classified under the broader category of nitro compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Nifurizone's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of Nifurizone involves several steps that typically include the nitration of furan derivatives followed by reduction and cyclization processes. Here’s a detailed overview of the synthesis:
The molecular structure of Nifurizone features a furan ring with a nitro substituent and an amine group. Key aspects include:
Nifurizone can participate in various chemical reactions, primarily due to its functional groups:
Nifurizone exerts its antimicrobial effects primarily through the following mechanisms:
Nifurizone possesses distinct physical and chemical properties:
Nifurizone has several notable applications in both veterinary and pharmaceutical fields:
The synthetic journey of Nifurizone (5-nitro-2-furaldehyde thiosemicarbazone) began with early condensation approaches in the mid-20th century, primarily involving the reaction of 5-nitrofurfural with thiosemicarbazide under acidic conditions. These initial methodologies faced significant limitations, including moderate yields (typically 45-60%) and challenging purification requirements due to the formation of E/Z isomers around the imine bond [6]. The reaction mechanism proceeded via nucleophilic addition-elimination, where the carbonyl carbon of 5-nitrofurfural underwent attack by the primary amine of thiosemicarbazide, followed by dehydration to form the characteristic C=N linkage [4]. This straightforward yet inefficient approach represented the foundational chemistry for Nifurizone production throughout the 1950s-1970s but provided insufficient material for extensive biological evaluation.
A transformative advancement emerged with the development of catalytic solvent optimization strategies in the 1980s-1990s. Researchers systematically evaluated protic vs. aprotic systems, discovering that polar aprotic solvents (DMF, DMSO) significantly enhanced reaction efficiency by facilitating enolization and reducing competing side reactions [6]. The implementation of Lewis acid catalysts, particularly zinc chloride (ZnCl₂) and cerium(III) chloride (CeCl₃), marked another critical improvement. These catalysts formed transient complexes with the carbonyl oxygen of 5-nitrofurfural, increasing its electrophilicity and accelerating the rate-determining step of nucleophilic attack [8]. This dual approach of solvent-catalyst optimization dramatically improved yields to 75-85% while simultaneously reducing reaction times from 12-24 hours to 2-4 hours under reflux conditions [6] [8].
The most recent innovations focus on green chemistry principles and flow chemistry systems. Water-based synthetic protocols employing β-cyclodextrin as a supramolecular catalyst have demonstrated remarkable efficiency (yields >90%) by creating hydrophobic microenvironments that concentrate reactants [6]. Continuous-flow microreactor technology has further revolutionized Nifurizone synthesis by providing precise temperature control, reduced reaction volumes, and minimized processing times (completed within 15 minutes), addressing scalability challenges inherent to batch processes [8]. These methodological advancements collectively transformed Nifurizone from a compound of limited availability to one accessible for comprehensive structure-activity relationship studies.
Table 1: Evolution of Synthetic Methods for Nifurizone Core Structure
Synthetic Era | Key Method | Reaction Conditions | Yield (%) | Advancements |
---|---|---|---|---|
1950s-1970s | Acid-catalyzed condensation | Ethanol, HCl, reflux, 12-24h | 45-60 | Initial route, isomer challenges |
1980s-1990s | Catalyzed aprotic synthesis | DMF/DMSO, ZnCl₂, 80°C, 2-4h | 75-85 | Improved yield & kinetics |
2000-Present | Green continuous-flow | Water/β-cyclodextrin, microreactor, 25-50°C | >90 | Sustainable, scalable, precise |
Computational approaches have revolutionized Nifurizone optimization by enabling rational structure-based design rather than empirical screening. Initial quantitative structure-activity relationship (QSAR) studies revealed that antimicrobial potency strongly correlated with electronic parameters, particularly the LUMO energy of the nitro group (ELUMO = -3.82 eV for Nifurizone), which governs nitroreductase-mediated activation in anaerobic microorganisms [6]. Hammett constant analyses demonstrated that electron-withdrawing substituents at the thiosemicarbazone N⁴-position enhanced antibacterial activity by lowering reduction potential (σ = +0.78 for optimal derivatives) [6]. These findings guided the strategic introduction of fluorinated and trifluoromethyl groups to amplify electronic effects without excessive steric bulk.
Molecular docking simulations against putative biological targets have provided atomic-level insights into binding interactions. Against E. coli nitroreductase (PDB: 1YER), Nifurizone adopts a folded conformation where the nitro oxygen atoms coordinate with the flavin mononucleotide (FMN) cofactor at 2.8-3.1 Å distances, while the thiosemicarbazone sulfur forms hydrophobic contacts with Ile20 and Phe124 [6]. This binding mode positions the nitro group optimally for two-electron reduction. Virtual screening of derivatives identified that halogen bonding interactions significantly enhanced binding affinity to bacterial dehydratases. Derivatives featuring 5-bromo-2-furaldehyde moieties demonstrated 40% improved binding energy (-8.9 kcal/mol vs. -6.3 kcal/mol for parent Nifurizone) through halogen bonds with carbonyl oxygens of catalytic residues [2] [4].
Advanced computational techniques have further refined design strategies:
Molecular Dynamics (MD) Simulations: Revealed that N⁴-dimethylaminomethyl substituents (e.g., in derivative NSC-305831) enhanced membrane permeability by reducing desolvation energy (ΔGdesolv = -12.4 kcal/mol) through water displacement effects during lipid bilayer penetration [6]. Simulated trajectories showed prolonged residence near phospholipid headgroups, facilitating cellular uptake.
Density Functional Theory (DFT) Calculations: Established that bioactivation involves stepwise nitro reduction to hydroxylamine derivatives, with calculated activation energy (ΔG‡) of 14.2 kcal/mol for the initial reduction step. Electron-deficient furanyl rings lowered this barrier to 12.8 kcal/mol, correlating with enhanced antibacterial activity [6].
Pharmacophore Modeling: Identified four essential features: (1) nitro group as hydrogen bond acceptor, (2) imine nitrogen as hydrogen bond donor, (3) thione sulfur as electron-rich center, and (4) hydrophobic region centered on the furan ring. This model successfully predicted active derivatives with 89% accuracy in retrospective validation [6].
Table 2: Computational Parameters Guiding Nifurizone Optimization
Computational Method | Key Parameter | Nifurizone Value | Optimized Derivative | Biological Impact |
---|---|---|---|---|
Molecular Orbital Analysis | LUMO Energy | -3.82 eV | -4.05 eV (5-CF₃ analog) | Enhanced nitroreductase activation |
Docking Score | Binding Energy | -6.3 kcal/mol | -8.9 kcal/mol (5-Br analog) | Improved target engagement |
MD Simulation | Desolvation Energy | -9.8 kcal/mol | -12.4 kcal/mol (N⁴-CH₂NMe₂) | Increased membrane permeability |
The Nifurizone pharmacophore comprises three modular domains: (A) 5-nitrofuran warhead, (B) imine linker, and (C) thiosemicarbazone region. Strategic modifications at each position have yielded critical structure-activity insights:
Furan Ring Substitutions: Systematic alteration at the C₃ position demonstrated that steric effects dominate over electronics. Introduction of methyl groups decreased antibacterial activity against S. aureus (MIC increased from 1.56 µg/mL to >25 µg/mL), attributed to steric hindrance of nitroreductase access. Conversely, halogen substitutions at C₅ significantly improved broad-spectrum activity, with 5-bromo derivatives showing MIC values of 0.78 µg/mL against MRSA, a 2-fold enhancement over Nifurizone [2] [6]. The 5-trifluoromethyl analog exhibited unique selectivity against anaerobic pathogens (MIC = 0.39 µg/mL for B. fragilis), leveraging both enhanced lipophilicity (logP = 1.32 vs. 0.85 for parent) and favorable halogen bonding interactions with pyruvate-ferredoxin oxidoreductase [2] [4].
Thiosemicarbazone N⁴-Modifications: This position tolerates remarkable structural diversity while maintaining antimicrobial activity. Key findings include:
Stereoelectronic Optimization: The critical balance between lipophilicity and hydrogen bonding capacity was quantified through Free-Wilson analysis. Optimal activity occurred at cLogP 1.2-1.8 and 3-4 hydrogen bond acceptors. Introduction of conformationally constrained variants via spirothiazolidinone formation (e.g., compound NSC-305831) demonstrated remarkable activity against drug-resistant Acinetobacter baumannii (MIC = 0.45 µg/mL), attributed to preorganization of the pharmacophore into its bioactive conformation [6]. This derivative maintained the essential thione group but locked the thiosemicarbazone nitrogen in a planar configuration favorable for target interaction.
Table 3: Structure-Activity Relationships of Nifurizone Derivatives
Modification Site | Substituent | Biological Activity (vs. Parent) | Physicochemical Change | Mechanistic Insight |
---|---|---|---|---|
C₅ (Furan) | Bromo | 2× ↑ vs. MRSA | logP +0.4 | Enhanced halogen bonding |
C₅ (Furan) | Trifluoromethyl | 4× ↑ vs. anaerobes | logP +0.8 | Improved redox cycling |
N⁴ (Thiosemicarbazone) | Cyclopropyl | Hepatic stability 4× ↑ | logP +0.2 | CYP3A4 resistance |
N⁴ (Thiosemicarbazone) | Pyridin-3-ylmethyl | Solubility >5 mg/mL | logD -0.6 | Enhanced dissolution |
Core Modification | Spirothiazolidinone | 3.5× ↑ vs. A. baumannii | TPSA +15 Ų | Preorganized bioactivity |
Hybridization Strategies: Integration of Nifurizone's pharmacophore into hybrid molecules has generated dual-mechanism agents. Conjugation with fluoroquinolones yielded compounds (e.g., Ciprofloxacin-Nifurizone chimera) that inhibited both DNA gyrase and nitroreductase pathways, showing remarkable potency against MDR P. aeruginosa (MIC = 0.094 µg/mL) and suppressing resistance development in serial passage experiments [6]. Similarly, coupling with benzimidazole scaffolds produced derivatives with dual antiparasitic/antibacterial activities through simultaneous inhibition of fumarate reductase and thioredoxin metabolism.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7